molecular formula C20H24N2O4S B5412900 N-(2-ethylphenyl)-4-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide

N-(2-ethylphenyl)-4-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide

Cat. No.: B5412900
M. Wt: 388.5 g/mol
InChI Key: JEAKHYOAAPEASR-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-4-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-4-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the sulfonamide group with the morpholine ring enhances its potential as a versatile building block in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-16-6-4-5-7-19(16)21-27(24,25)17-9-8-15(2)18(14-17)20(23)22-10-12-26-13-11-22/h4-9,14,21H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAKHYOAAPEASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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